2-Carboxypyridine-4-carboxylate

Description

Systematic IUPAC Nomenclature

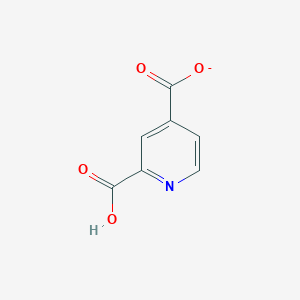

The IUPAC name for this compound is pyridine-2,4-dicarboxylic acid when protonated, and pyridine-2,4-dicarboxylate in its deprotonated anionic form. The numbering begins at the nitrogen atom in the pyridine ring, with carboxyl groups located at positions 2 and 4 (Figure 1). The molecular formula is $$ \text{C}7\text{H}5\text{NO}_4 $$, with a molar mass of 167.12 g/mol.

Common Synonyms and Historical Terminology

Historically, this compound has been termed Lutidinic acid , a name derived from its structural relationship to lutidine (dimethylpyridine). Other synonyms include:

The term "Lutidinic acid" originates from early 20th-century studies on pyridine derivatives, where it was first synthesized via oxidation of lutidine precursors.

Isomerism in Pyridinedicarboxylate Systems

Pyridinedicarboxylic acids exhibit six constitutional isomers, distinguished by the relative positions of their carboxyl groups (Table 1):

Table 1: Isomers of Pyridinedicarboxylic Acid

Properties

Molecular Formula |

C7H4NO4- |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

2-carboxypyridine-4-carboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-1 |

InChI Key |

MJIVRKPEXXHNJT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C(C=C1C(=O)[O-])C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

2-Carboxypyridine-4-carboxylate and its derivatives are being explored for their therapeutic potential. Some key findings include:

- Anticancer Activity : Research indicates that certain derivatives of pyridine-4-carboxylates exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have reported IC50 values as low as 0.011 μM against gastric cancer cell lines, indicating strong anticancer activity .

- Antimicrobial Properties : The compound's derivatives have been investigated for their antimicrobial effects, particularly against resistant strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Coordination Chemistry

2-Carboxypyridine-4-carboxylate is utilized as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are important for:

- Catalysis : Metal complexes with 2-carboxypyridine-4-carboxylate ligands have been used as catalysts in organic reactions, including oxidation and condensation processes. The ability to form stable chelates enhances the catalytic efficiency of metal ions .

- Material Science : The coordination compounds derived from this ligand show promise in developing new materials with unique properties, such as magnetic or luminescent characteristics. These materials can be applied in electronics and photonics .

Agricultural Applications

The herbicidal properties of 2-carboxypyridine-4-carboxylate have been explored, particularly in developing safer agricultural chemicals. Its application includes:

- Herbicides : Compositions containing this compound are being formulated to target specific weeds while minimizing harm to crops. These formulations aim to improve efficacy and reduce environmental impact compared to traditional herbicides .

Case Studies

Several case studies highlight the applications of 2-carboxypyridine-4-carboxylate:

- Cancer Treatment Development :

- Coordination Complexes :

- Agricultural Formulations :

Q & A

Q. What methodologies analyze thermodynamic properties in solution-phase studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.